An In-depth Technical Guide to Methyl 3-(phenylamino)propanoate: Synthesis and Properties
An In-depth Technical Guide to Methyl 3-(phenylamino)propanoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(phenylamino)propanoate, also known as methyl N-phenyl-β-alaninate, is a chemical compound with the formula C₁₀H₁₃NO₂. This document provides a comprehensive overview of its synthesis, chemical and physical properties, and its role as a synthetic intermediate. The primary route to its synthesis is the aza-Michael addition of aniline to methyl acrylate. This guide details the experimental protocols for its preparation and presents its known properties in a structured format for easy reference.
Chemical Properties and Identifiers
| Property | Value | Reference |
| IUPAC Name | methyl 3-anilinopropanoate | [1] |
| Synonyms | Methyl 3-(phenylamino)propanoate, 3-PHENYLAMINO-PROPIONIC ACID METHYL ESTER, methyl N-phenyl-beta-alaninate, 3-Anilinopropanoic acid methyl ester, N-Phenyl-β-alanine methyl ester | |
| CAS Number | 21911-84-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | [1] |
| Physical Form | White to brown liquid or semi-solid or solid | [1] |
| Melting Point | 37.6-38.3 °C | |
| Boiling Point | 125-126 °C (at 3 Torr) | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Synthesis of Methyl 3-(phenylamino)propanoate
The most common and direct method for the synthesis of Methyl 3-(phenylamino)propanoate is the aza-Michael addition, which involves the conjugate addition of aniline to methyl acrylate. This reaction can be performed under various conditions, including neat (solvent-free), in the presence of a catalyst, or with the aid of microwave irradiation to enhance reaction rates.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of Methyl 3-(phenylamino)propanoate.
Experimental Protocols
Materials:
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Aniline
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Methyl acrylate
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Methanol (or other suitable solvent)
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Glacial acetic acid (catalyst, optional)
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Sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in methanol.
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Addition of Reactant: To this solution, add methyl acrylate (1.0-1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid may be added to promote the reaction.
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Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent like ethyl acetate.
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Purification: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acetic acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
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Isolation: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-(phenylamino)propanoate.
Spectroscopic Data
Detailed, experimentally verified spectral data for Methyl 3-(phenylamino)propanoate is not consistently available across the searched literature. The following represents predicted data and typical spectral features for similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of Methyl 3-(phenylamino)propanoate is expected to show characteristic signals for the aromatic protons of the phenyl group, the two methylene groups of the propanoate chain, and the methyl ester group.
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Aromatic protons (C₆H₅): Multiple signals in the range of δ 6.5-7.5 ppm.
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Methylene protons (-NH-CH₂-): A triplet around δ 3.4-3.6 ppm.
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Methylene protons (-CH₂-COOCH₃): A triplet around δ 2.6-2.8 ppm.
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Methyl ester protons (-OCH₃): A singlet around δ 3.7 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show distinct signals for the carbons of the phenyl ring, the two methylene carbons, the ester carbonyl carbon, and the methyl ester carbon.
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Aromatic carbons (C₆H₅): Signals in the range of δ 110-150 ppm.
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Carbonyl carbon (C=O): A signal around δ 172-174 ppm.
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Methyl ester carbon (-OCH₃): A signal around δ 51-52 ppm.
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Methylene carbons (-CH₂-): Signals in the range of δ 30-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the N-H bond, the C=O of the ester, and the aromatic C-H and C=C bonds.
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N-H stretch: A peak around 3350-3450 cm⁻¹.
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C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.
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Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
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Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the propanoate chain.
Applications in Research and Drug Development
Currently, there is limited information available in the public domain regarding the direct application of Methyl 3-(phenylamino)propanoate in drug development or its specific biological activities. Its structure, a β-amino acid ester, is a common motif in medicinal chemistry, suggesting its potential as a building block or intermediate in the synthesis of more complex, biologically active molecules.
Role as a Synthetic Intermediate
Methyl 3-(phenylamino)propanoate can serve as a versatile intermediate for further chemical modifications. The secondary amine and the ester functional groups are amenable to a variety of chemical transformations.
Caption: Potential synthetic transformations of Methyl 3-(phenylamino)propanoate.
Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P280, P305+P351+P338[1]
Conclusion
Methyl 3-(phenylamino)propanoate is a readily synthesized compound via the aza-Michael addition of aniline to methyl acrylate. While it does not appear to have direct applications in drug development as an active pharmaceutical ingredient based on current literature, its bifunctional nature as a β-amino acid ester makes it a valuable intermediate for organic synthesis. Further research into its derivatization could lead to the discovery of novel compounds with interesting biological properties. This guide provides a foundational understanding of its synthesis and properties for researchers in the fields of chemistry and pharmaceutical sciences.
